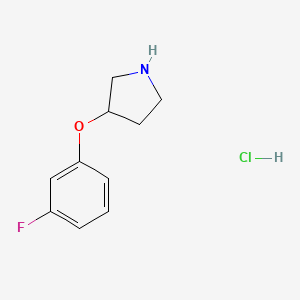
3-(3-Fluorophenoxy)pyrrolidine hydrochloride
描述
3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO and its molecular weight is 217.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a synthetic compound characterized by a pyrrolidine ring substituted with a 3-fluorophenoxy group. Its molecular formula is C10H13ClFNO, and it has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including interaction studies, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H13ClFNO
- Molar Mass : Approximately 201.67 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
The biological activity of this compound is primarily attributed to its binding affinity with various biological targets. Interaction studies indicate that the compound may modulate receptor activities, particularly in the context of aminergic systems. The presence of the fluorine atom enhances lipophilicity and bioactivity, which are crucial for its pharmacological effects .
Structure-Activity Relationship (SAR)
Research indicates that structural modifications significantly influence the biological activity of pyrrolidine derivatives. For example, the introduction of different substituents on the pyrrolidine ring alters receptor binding profiles and pharmacological properties. Below is a comparison table of similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-Fluorophenoxy)pyrrolidine hydrochloride | Substituted with a 4-fluorophenoxy group | Different biological activity profile |
| 3,3-Difluoropyrrolidine | Two fluorine atoms on the pyrrolidine | Enhanced lipophilicity and potential bioactivity |
| (S)-(+)-3-Fluoropyrrolidine hydrochloride | Single fluorine on the pyrrolidine ring | Specific enantiomer with distinct interactions |
| 4-Aminopyrrolidine | Amino group substitution | Potentially different pharmacological effects |
These variations highlight how subtle changes in molecular structure can lead to significant differences in biological activity and receptor interactions.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- Aminergic Receptor Binding : The compound has been evaluated for its affinity towards various aminergic receptors, showing promising results in modulating serotonergic pathways, which are critical for mood regulation and other neurological functions .
- In Vitro Functional Activity : In vitro assays demonstrated that certain derivatives exhibited antagonist effects against specific serotonin receptors (5-HT2A and 5-HT6), indicating potential applications in treating psychiatric disorders .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of compounds related to this compound. Results indicated that these compounds could significantly reduce depressive-like behavior in animal models, suggesting their potential as antidepressants due to their action on serotonin receptors .
Case Study 2: Neuroprotective Effects
Another research effort focused on neuroprotective properties, revealing that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding positions it as a candidate for further development in neurodegenerative disease therapies.
属性
IUPAC Name |
3-(3-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOIQSJHJSONKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663057 | |
| Record name | 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185119-76-9 | |
| Record name | 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















